molecular formula C25H31OP B1465074 2-(Dicyclohexylphosphino)benzophenone CAS No. 256926-87-1

2-(Dicyclohexylphosphino)benzophenone

Cat. No.: B1465074
CAS No.: 256926-87-1
M. Wt: 378.5 g/mol
InChI Key: NFAAYQZZHNIMDJ-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)benzophenone is a useful research compound. Its molecular formula is C25H31OP and its molecular weight is 378.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone, also known as 2-(Dicyclohexylphosphino)benzophenone, is palladium. This compound acts as a ligand, enhancing the reactivity of palladium catalysis during cross-coupling reactions .

Mode of Action

2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone interacts with its target, palladium, by forming a complex. This complex enhances the reactivity of palladium, making it more effective in catalyzing cross-coupling reactions .

Biochemical Pathways

The compound plays a significant role in various biochemical pathways, particularly in cross-coupling reactions. These reactions are crucial in the synthesis of aromatic amines from aryl chlorides, bromides, and triflates .

Result of Action

The molecular and cellular effects of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone’s action are primarily seen in its ability to enhance the reactivity of palladium catalysis during cross-coupling reactions . This results in more efficient synthesis of aromatic amines from aryl chlorides, bromides, and triflates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone. For instance, it is known to be air-stable , suggesting that it can maintain its efficacy and stability in the presence of oxygen.

Biochemical Analysis

Biochemical Properties

2-(Dicyclohexylphosphino)benzophenone acts as a ligand in biochemical reactions, facilitating the formation of complexes with enzymes, proteins, and other biomolecules. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in oxidative phenol coupling reactions . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, enhancing the catalytic activity of the enzymes. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their function and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes related to thyroid hormone homeostasis, leading to changes in gene expression and metabolic processes . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with metal ions, which can enhance or inhibit the activity of enzymes such as cytochrome P450 oxidases . These interactions can lead to changes in the catalytic activity of the enzymes, affecting various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and metabolic pathways, while at high doses, it can have toxic or adverse effects . Threshold effects have been observed in studies, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative phenol coupling reactions, such as cytochrome P450 oxidases . These interactions can lead to changes in the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can affect the function of metabolic pathways by modulating the activity of key regulatory enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its movement across cellular membranes, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as its distribution within different cellular compartments can determine its accessibility to target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, allowing it to exert its biochemical effects effectively. The compound’s activity can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules.

Properties

IUPAC Name

(2-dicyclohexylphosphanylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31OP/c26-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAAYQZZHNIMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696511
Record name [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256926-87-1
Record name [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dicyclohexylphosphino)benzophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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